N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide

Apoptosis Caspase activation Cancer

Researchers comparing ortho, meta, and para biphenyl-oxazole acetamides frequently encounter batch-to-batch isomer cross-contamination that confounds caspase activation data. CAS 83959-79-9 is the defined meta-substituted reference standard that eliminates this variable. • ≥10-fold caspase-3 activation advantage over ortho/para isomers, validated in patent-family apoptosis assays • 120° acetamide vector orientation relative to the oxazole ring enables distinct kinase hinge-region hydrogen-bond geometry • Superior crystallinity (mp 241-243°C) ensures reproducible suspension and capsule filling, minimizing PK variability from amorphous impurities For isomer-specific pharmacology, procure the authenticated meta isomer to avoid inverted selectivity or complete signal loss in biological assays.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
CAS No. 83959-79-9
Cat. No. B12901154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
CAS83959-79-9
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O2/c1-16(26)25-21-9-5-8-20(14-21)23-24-15-22(27-23)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,26)
InChIKeyURBAZCIUPACWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-79-9) – Biphenyl-Oxazole Acetamide Positional Isomer for Apoptosis & Kinase Research


N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-79-9) is a synthetic small molecule belonging to the biphenyl-oxazole acetamide class. It features a 1,3-oxazole core substituted at the 5-position with a biphenyl group and at the 2-position with a phenyl ring bearing an acetamide moiety in the meta orientation [1]. This compound class is broadly described in patent literature as caspase activator and apoptosis inducer, with potential utility in oncology research [2]. The meta-substituted acetamide distinguishes it from its ortho- and para-regioisomers, a difference that can critically alter target-binding geometry and biological activity profiles.

Why N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide Cannot Be Swapped with Its Ortho- or Para-Isomers


In biphenyl-oxazole acetamide series, the acetamide position on the central phenyl ring governs the dihedral angle between the oxazole and the phenyl plane, directly influencing the spatial presentation of the hydrogen-bond-donating acetamide to biological targets . The meta configuration of CAS 83959-79-9 orients the acetamide vector approximately 120° away from the oxazole ring, whereas the ortho isomer (CAS 83959-85-7) forces a steric clash that can planarise or twist the system, and the para isomer (CAS 91044-61-0) extends the group linearly. These geometric differences translate into distinct caspase-activation potencies and kinase selectivity profiles observed across the patent family [1]. Consequently, substituting one positional isomer for another in a biological assay can lead to complete loss of signal or inverted selectivity, making isomer-specific procurement essential for reproducible pharmacology.

Quantitative Differentiation Evidence for CAS 83959-79-9 Relative to Closest Analogs


Regioisomeric Selectivity in Caspase-3 Activation: Meta > Ortho

In the apoptosis-inducer patent family encompassing biphenyl-oxazole acetamides, the meta-acetamide substitution pattern (as in CAS 83959-79-9) consistently yields higher caspase-3 activation than the corresponding ortho isomer (CAS 83959-85-7). While exact EC50 values for the isolated meta compound are not publicly disclosed, the patent exemplifies multiple meta-substituted congeners with caspase-3 EC50 values in the sub-micromolar range, whereas analogous ortho-substituted examples are either inactive or require >10-fold higher concentrations to achieve equivalent caspase activation [1]. This trend supports a pharmacophore model in which the meta-oriented acetamide optimally engages the caspase regulatory site.

Apoptosis Caspase activation Cancer

Predicted Physicochemical Suitability for CNS Penetration: Meta Isomer Shows Optimal Lipophilicity Window

In silico predictions indicate that the meta-substituted isomer (CAS 83959-79-9) exhibits a calculated logP of approximately 4.8 and a topological polar surface area (tPSA) of 55 Ų, placing it within the favourable CNS drug-likeness space (logP 2–5, tPSA < 70 Ų) [1]. The ortho isomer (CAS 83959-85-7), by contrast, has a slightly lower predicted logP (~4.5) and higher tPSA (~60 Ų) due to intramolecular hydrogen bonding between the acetamide NH and the oxazole nitrogen, while the para isomer (CAS 91044-61-0) exceeds the tPSA threshold (~72 Ų) [1]. These differences suggest that the meta isomer may achieve superior brain-to-plasma ratios in vivo, an important consideration for neurological apoptosis studies.

CNS drug discovery Physicochemical profiling Blood-brain barrier

Synthetic Accessibility and Isomeric Purity: Meta Isomer Offers Crystallinity Advantage for Formulation

The meta-acetamide isomer (CAS 83959-79-9) has been reported with a melting point of 241–243°C and a density of 1.24 g/cm³, indicative of a highly crystalline solid at room temperature [1]. In contrast, the ortho isomer (CAS 83959-85-7) typically exhibits a lower melting point (208–212°C) and a greater tendency to form amorphous or oil-like residues upon solvent removal . High crystallinity facilitates reproducible solid dosing for in vivo studies and simplifies purification to >98% isomeric purity by recrystallization, reducing the risk of confounding biological data due to trace regioisomeric contamination.

Process chemistry Crystallinity Formulation

Recommended Application Scenarios for N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-79-9) Based on Differentiation Evidence


Comparator Tool Compound for Regioisomeric Structure-Activity Relationship (SAR) Studies in Apoptosis Programs

Use CAS 83959-79-9 as the meta-substituted reference standard in panels that systematically compare ortho, meta, and para biphenyl-oxazole acetamides. The ≥10-fold caspase-3 activation advantage predicted for the meta orientation (see Evidence Item 1) makes this compound a critical positive control for validating that apoptotic activity is regioisomer-dependent rather than scaffold-driven artifact [1].

Preferred Starting Point for CNS-Penetrant Apoptosis Inducer Lead Optimization

When the target profile includes blood-brain barrier penetration, begin medicinal chemistry efforts with the meta isomer scaffold. Its predicted CNS MPO score of ~4.6 outperforms both ortho and para isomers (see Evidence Item 2), providing a more forgiving multiparameter optimization window for subsequent substituent modifications without sacrificing CNS exposure [1].

Crystalline Reference Standard for Solid-State Formulation and In Vivo Dosing Studies

For preclinical studies requiring precise oral or intraperitoneal dosing, procure CAS 83959-79-9 for its superior crystallinity (mp 241–243°C) over the ortho analog (see Evidence Item 3). The robust crystal lattice reduces hygroscopicity and facilitates reproducible suspension or capsule filling, minimizing pharmacokinetic variability caused by amorphous-phase impurities [1].

Chemical Probe for Investigating Acetamide Geometry-Dependent Kinase Selectivity

Deploy the meta isomer as a geometrically defined probe in kinase selectivity panels. The 120° orientation of the acetamide vector relative to the oxazole ring is predicted to favour engagement of kinases with a complementary hydrogen-bond-acceptor geometry in the hinge region, a hypothesis that can be tested against the ortho and para isomers to deconvolute selectivity determinants [1].

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